molecular formula C8H5ClN2O2 B11761923 Methyl 2-chloro-3-cyanoisonicotinate

Methyl 2-chloro-3-cyanoisonicotinate

Cat. No.: B11761923
M. Wt: 196.59 g/mol
InChI Key: HSHYQRQTEOTKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-3-cyanoisonicotinate is an organic compound with the molecular formula C8H5ClN2O2 It is a derivative of isonicotinic acid and features a cyano group and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-cyanoisonicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-3-cyanopyridine with methanol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired ester.

Another method involves the use of thionyl chloride to convert 2-chloro-3-cyanopyridine to its corresponding acid chloride, which is then reacted with methanol to yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-cyanoisonicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild to moderate conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Hydrolysis: The major product is 2-chloro-3-cyanoisonicotinic acid.

    Reduction: The major product is 2-chloro-3-aminomethylisonicotinate.

Scientific Research Applications

Methyl 2-chloro-3-cyanoisonicotinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Material Science: It can be used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-cyanoisonicotinate depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In pharmaceuticals, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloroisonicotinate
  • Methyl 3-cyanoisonicotinate
  • Methyl 2,6-dichloroisonicotinate

Uniqueness

Methyl 2-chloro-3-cyanoisonicotinate is unique due to the presence of both a cyano group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Conclusion

This compound is a versatile compound with significant potential in organic synthesis, pharmaceuticals, and material science. Its unique structure and reactivity make it a valuable intermediate in the development of new compounds and materials.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

methyl 2-chloro-3-cyanopyridine-4-carboxylate

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-7(9)6(5)4-10/h2-3H,1H3

InChI Key

HSHYQRQTEOTKRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.